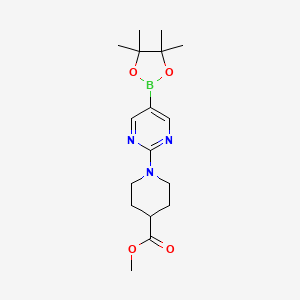

Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)piperidine-4-carboxylate

Description

This compound (C₁₅H₂₂BN₃O₃) features a pyrimidine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5 and a piperidine-4-carboxylate ester at position 2 . The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis .

Properties

IUPAC Name |

methyl 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BN3O4/c1-16(2)17(3,4)25-18(24-16)13-10-19-15(20-11-13)21-8-6-12(7-9-21)14(22)23-5/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXCFIPAGCLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726137 | |

| Record name | Methyl 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160790-50-0 | |

| Record name | 4-Piperidinecarboxylic acid, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160790-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)piperidine-4-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to summarize the available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring, a pyrimidine moiety, and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 263.16 g/mol. The presence of the dioxaborolane group is significant for its reactivity and potential biological interactions.

Research indicates that compounds containing boron atoms, such as those in the dioxaborolane structure, can interact with biological systems through various mechanisms:

- Enzyme Inhibition : Boron-containing compounds have been shown to inhibit certain enzymes that are critical in metabolic pathways.

- Antioxidant Activity : The presence of the dioxaborolane moiety may enhance antioxidant properties, helping to mitigate oxidative stress in cells.

- Targeting Kinases : Some studies suggest that similar compounds can act as kinase inhibitors, which are important targets in cancer therapy.

Anticancer Properties

Several studies have highlighted the anticancer potential of similar boron-containing compounds. For instance:

- In vitro Studies : Compounds with a similar structure have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound was shown to induce apoptosis in breast cancer cells by activating specific signaling pathways.

- In vivo Studies : Animal models treated with boron-containing compounds exhibited reduced tumor growth rates compared to control groups.

Antimicrobial Activity

Research also suggests that methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)piperidine-4-carboxylate may possess antimicrobial properties:

- Bacterial Inhibition : Preliminary data indicates that it can inhibit the growth of certain Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial activity may be attributed to disruption of bacterial cell membranes or interference with metabolic processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of boron-containing compounds for their anticancer activity. The results indicated that compounds with structural similarities to methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)piperidine-4-carboxylate exhibited significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of boron-containing compounds showed that derivatives similar to this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study suggested that the mechanism involved disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Boron-Containing Pyrimidine Derivatives

(a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Structure : Pyrimidine ring with dioxaborolane at position 5; lacks the piperidine-carboxylate group.

- Applications : Primarily used as a Suzuki coupling partner for constructing biaryl systems .

(b) 2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Structure : Methoxy groups at positions 2 and 6; dioxaborolane at position 3.

- However, reduced steric bulk compared to the piperidine-carboxylate group may limit selectivity in certain reactions .

Piperidine- and Boron-Containing Heterocycles

(a) Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.0]hexane-2-carboxylate (317)

- Structure : Bicyclic 2-azabicyclo[2.2.0]hexane core with dioxaborolane and carboxylate groups.

- Key Differences : The constrained bicyclic structure introduces significant steric hindrance, reducing reactivity in cross-coupling reactions but improving metabolic stability .

(b) (1-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)methanol

- Structure : Pyridine instead of pyrimidine; piperidine substituted with a hydroxymethyl group.

- Key Differences : The pyridine ring alters electronic properties (less electron-deficient than pyrimidine), affecting coupling efficiency. The hydroxymethyl group increases hydrophilicity, enhancing aqueous solubility compared to the carboxylate ester .

Aromatic Boronic Esters with Carboxylate Groups

(a) Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure : Benzoate ester with dioxaborolane on the aromatic ring.

Comparative Data Table

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis requires precise control of reaction parameters such as temperature (typically 60–90°C for boronate ester formation), stoichiometry of the boronic ester precursor, and inert atmosphere to prevent hydrolysis of the dioxaborolane group . Purification often involves column chromatography followed by recrystallization or preparative HPLC to isolate the product from byproducts like unreacted pyrimidine intermediates or deprotected boronic acids .

Q. How can the structure of this compound be unequivocally confirmed?

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹B) is critical. The ¹¹B NMR peak at ~30 ppm confirms the intact dioxaborolane ring, while ¹H NMR signals for the piperidine methyl ester (~3.7 ppm) and pyrimidine protons (~8.5 ppm) validate connectivity. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation .

Q. What are the recommended storage conditions to ensure stability?

Store under argon at −20°C in amber glass vials to prevent moisture-induced hydrolysis of the boronate ester and photodegradation of the pyrimidine ring. Periodic NMR or LC-MS analysis is advised to monitor degradation (e.g., boronic acid formation at ~7 ppm in ¹H NMR) .

Advanced Research Questions

Q. How does steric hindrance from the piperidine-4-carboxylate group influence Suzuki-Miyaura coupling efficiency?

The piperidine moiety may reduce coupling yields with bulky aryl halides due to steric clashes during transmetallation. Computational modeling (DFT) and kinetic studies suggest using electron-deficient palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and elevated temperatures (80–100°C) to mitigate this issue . Contrasting data on reaction rates with/without the piperidine group should be analyzed via Hammett plots to quantify electronic effects.

Q. What strategies resolve contradictions in reported reactivity of the pyrimidine ring under basic conditions?

Discrepancies may arise from competing pathways: (i) base-induced decomposition of the pyrimidine ring vs. (ii) boronate ester hydrolysis. Use pH-controlled conditions (pH 7–8) and real-time monitoring via in-situ IR or Raman spectroscopy to distinguish these pathways. Adjust buffer systems (e.g., ammonium acetate, pH 6.5) to stabilize the boronate group while minimizing ring opening .

Q. How can this compound be integrated into multicomponent reactions for complex heterocycle synthesis?

The boronate ester enables one-pot Suzuki-Miyaura/Heck cascades. For example, coupling with 2-bromoimidazoles followed by intramolecular cyclization can yield fused pyrimidine-imidazole scaffolds. Optimize solvent polarity (e.g., DMF/H₂O mixtures) and catalyst loading (1–5 mol% Pd) to balance reaction rates and byproduct formation .

Q. What analytical methods are optimal for quantifying trace impurities in this compound?

UPLC-MS/MS with a C18 column (1.7 µm particles) and 0.1% formic acid in acetonitrile/water achieves baseline separation of impurities (e.g., des-methyl ester analogs or boronic acid byproducts). For inorganic residues (e.g., Pd), ICP-MS provides detection limits <1 ppm .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| ¹¹B NMR | δ ~30 ppm (dioxaborolane) | |

| ¹H NMR | δ 3.7 ppm (COOCH₃), δ 8.5 ppm (pyrimidine H) | |

| HRMS | [M+H]⁺ = calculated m/z 387.2142 (C₁₉H₂₇BN₃O₄) |

Q. Table 2. Reaction Optimization Parameters for Suzuki-Miyaura Coupling

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (2–5 mol%) | Enhances bulky substrate compatibility |

| Temperature | 80–100°C | Accelerates transmetallation |

| Solvent | DME/H₂O (4:1) | Balances solubility and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.